molecular formula C24H26N2O4S B297040 N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

カタログ番号 B297040
分子量: 438.5 g/mol
InChIキー: QNVUMTYNSJCVCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. It is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R), and has been shown to have analgesic effects in preclinical models of neuropathic pain.

作用機序

The analgesic effects of N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide are thought to be mediated by its selective antagonism of the AT2R. This receptor is expressed in the peripheral nervous system, and has been implicated in the modulation of pain signaling. By blocking the AT2R, N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide may reduce the sensitization of sensory neurons that occurs in neuropathic pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have other effects on the nervous system. It has been shown to reduce the proliferation of Schwann cells, which are involved in the myelination of peripheral nerves. It has also been shown to reduce the expression of pro-inflammatory cytokines in the spinal cord, which are implicated in the development of neuropathic pain.

実験室実験の利点と制限

One advantage of N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. However, one limitation is that its mechanism of action is not fully understood, which may complicate its use in certain experimental settings.

将来の方向性

Future research on N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide could focus on further elucidating its mechanism of action, as well as exploring its potential use in other pain conditions. It could also be studied in combination with other analgesic agents to determine whether it has synergistic effects. Finally, its potential use in combination with non-pharmacological therapies, such as physical therapy or cognitive-behavioral therapy, could also be explored.

合成法

The synthesis of N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethoxyaniline with 4-nitrobenzoyl chloride to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This intermediate is then reduced with tin and hydrochloric acid to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of this intermediate with 2-methylbenzyl chloromethyl sulfone to form N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide.

科学的研究の応用

N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in reducing pain behaviors in these models. It has also been shown to have a favorable safety profile in preclinical toxicology studies, and has advanced to clinical trials in humans.

特性

分子式

C24H26N2O4S

分子量

438.5 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide

InChI

InChI=1S/C24H26N2O4S/c1-4-30-23-15-11-21(12-16-23)25-24(27)19-9-13-22(14-10-19)26(31(3,28)29)17-20-8-6-5-7-18(20)2/h5-16H,4,17H2,1-3H3,(H,25,27)

InChIキー

QNVUMTYNSJCVCQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。